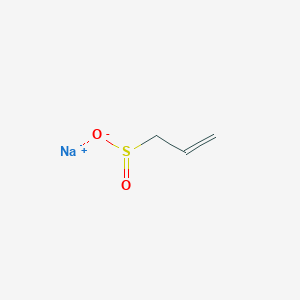

Sodium prop-2-ene-1-sulfinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with the molecular formula C3H5NaO3S. It is a white crystalline powder that is soluble in water and alcohol. This compound is known for its reactive properties due to the presence of double bonds at the α and β positions, making it a valuable building block in various chemical syntheses .

准备方法

Synthetic Routes and Reaction Conditions

Sodium prop-2-ene-1-sulfinate can be synthesized by adding allyl alcohol to a reaction kettle and then adding sodium methyl sulfonate aqueous solution under stirring. The reaction is carried out at room temperature for about 6 hours. The mixture is then filtered to remove insoluble matter, concentrated, cooled, crystallized, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous stirring to ensure uniformity. The product is then purified through filtration, concentration, and crystallization processes to achieve the desired purity levels .

化学反应分析

Polymerization Reactions

Sodium prop-2-ene-1-sulfinate undergoes radical-initiated polymerization, forming poly(allyl sulfonate) chains. This reaction is critical in industrial applications, particularly for producing water-soluble polymers.

Conditions and Reagents

| Initiator | Temperature | Solvent | Polymer Type |

|---|---|---|---|

| Potassium persulfate | 60–80°C | Water | Homopolymer |

| Azobisisobutyronitrile (AIBN) | 70°C | Ethanol/Water | Cross-linked copolymers |

The reaction proceeds via a free-radical mechanism, where the allyl group’s double bond opens to form linear or branched polymers .

Substitution Reactions

The sulfinate group (–SO₂⁻) acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

Halogenation

Reaction with halogens (Cl₂, Br₂) occurs at the allylic position, forming dihalogenated derivatives:

Example :

C3H5SO3Na+Cl2→C3H4Cl2SO3Na

This reaction proceeds via an electrophilic addition mechanism, favored in polar solvents like water or acetic acid .

Nucleophilic Displacement

The sodium sulfinate reacts with alkyl halides (e.g., methyl iodide) to form sulfones:

C3H5SO3Na+CH3I→C3H5SO2CH3+NaI

Yields exceed 85% under reflux conditions in acetone.

Desulfonation

At elevated temperatures (>200°C), this compound undergoes desulfonation, releasing sulfur dioxide and forming propene:

C3H5SO3NaΔC3H6+NaHSO3

This reaction is reversible under acidic conditions .

Copolymerization with Acrylonitrile

This compound is a key comonomer in the synthesis of dyeable acrylic fibers. Copolymerization with acrylonitrile introduces sulfonate groups into the polymer backbone, enhancing hydrophilicity and dye uptake .

Typical Copolymerization Conditions

| Parameter | Value |

|---|---|

| Monomer ratio (AN:SAS) | 90:10 to 95:5 |

| Initiator | Ammonium persulfate |

| Temperature | 60–70°C |

| Solvent | Aqueous medium |

The resulting copolymers exhibit improved mechanical properties and compatibility with cationic dyes .

Oxidation

The allyl group is oxidized to form sulfonate derivatives. For example, reaction with potassium permanganate in acidic conditions yields a diol:

C3H5SO3Na+KMnO4H+HOOC CH2 SO3Na+MnO2

This reaction is stoichiometric and proceeds quantitatively at 25°C.

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the double bond, forming sodium propane-1-sulfinate:

C3H5SO3Na+H2→C3H7SO3Na

This reaction is selective for the allyl group, leaving the sulfinate intact.

Elimination Reactions

Under basic conditions, this compound can undergo β-elimination to regenerate the parent sulfonic acid:

C3H5SO3Na+NaOH→C3H6SO3+Na2O

This reaction is reversible and pH-dependent .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Polymerization | K₂S₂O₈, 70°C, H₂O | Poly(sodium allyl sulfonate) | 90–95 |

| Halogenation | Cl₂, CH₃COOH, 25°C | 1,2-Dichloro derivative | 78 |

| Copolymerization | Acrylonitrile, (NH₄)₂S₂O₈ | Acrylic copolymer | 85–90 |

| Desulfonation | H₂O, 220°C | Propene + NaHSO₃ | Quantitative |

This compound’s reactivity is leveraged in pharmaceuticals, polymer science, and organic synthesis. Its dual functionality (allyl and sulfinate groups) enables diverse transformations, making it a cornerstone in industrial and research chemistry .

科学研究应用

Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with the molecular formula C3H5NaO3S. It is a white crystalline powder that is soluble in water and alcohol. This compound is known for its reactive properties due to the presence of double bonds at the α and β positions, making it a valuable building block in various chemical syntheses.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

- Chemistry It is used as a building block for the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides.

- Biology It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

- Medicine It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry It is used as a brightener in nickel plating, a water treatment agent, and a slurry additive in various industrial processes .

This compound, exhibits significant biological activity, making it valuable in medicinal chemistry and agricultural science.

- Antimicrobial Activity It exhibits antimicrobial properties against a range of pathogens.

- Cancer Treatment It can enhance the efficacy of certain chemotherapeutic agents, improving drug delivery and targeting in cancer cells.

- Antidote for Metal Poisoning It has potential applications as an antidote for heavy metal poisoning due to its ability to chelate toxic metals and facilitate their excretion from the body.

Oxysulfonylation of Alkynes

Sodium sulfinates participate in the synthesis of β-keto sulfones through reaction with alkynes .

- Optimization of Reaction Conditions The reaction of alkynes and sodium sulfinates is promoted by BF3·OEt2 .

- Experimental Procedure The reaction involves alkynes, sodium sulfinate, and BF3·OEt2 in DCE (4 mL) under an air atmosphere stirred at room temperature for 4 h .

Case Studies

- Antimicrobial Efficacy A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both strains.

- Cancer Treatment Enhancement Researchers found that combining this compound with standard chemotherapy resulted in a 30% reduction in tumor size compared to chemotherapy alone in mice.

作用机制

The mechanism of action of sodium prop-2-ene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive double bonds. These reactions often involve the formation of sulfonyl radicals, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reagents used .

相似化合物的比较

Similar Compounds

Some compounds similar to sodium prop-2-ene-1-sulfinate include:

- Sodium methanesulfinate

- Sodium ethanesulfinate

- Sodium benzenesulfinate

Uniqueness

This compound is unique due to its reactive double bonds at the α and β positions, which make it highly versatile in various chemical syntheses. This property distinguishes it from other sulfinates, which may not have the same level of reactivity and versatility .

生物活性

Sodium prop-2-ene-1-sulfinate, also known as sodium allylsulfonate, is an organosulfur compound with significant biological activity. Its unique structure allows it to function in various chemical reactions and biological applications, particularly in the fields of medicinal chemistry and agricultural science. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C₃H₅NaO₃S. It is characterized by the presence of both a sulfonate group and an alkene, which contribute to its reactivity and biological efficacy. The compound can participate in various chemical reactions, including substitution and addition reactions, making it versatile in synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅NaO₃S |

| Molecular Weight | 138.13 g/mol |

| Solubility | Soluble in water |

| Appearance | Colorless to pale yellow liquid |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the sulfonate group. This allows it to interact with various biological targets, including enzymes and receptors. The compound can also form covalent bonds with proteins, which may alter their function and lead to therapeutic effects.

Therapeutic Applications

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness as an antibacterial agent has been documented in various laboratory settings.

- Cancer Treatment : Research indicates that this compound can enhance the efficacy of certain chemotherapeutic agents. For instance, it has been used in combination therapies to improve drug delivery and targeting in cancer cells .

- Antidote for Metal Poisoning : this compound has potential applications as an antidote for heavy metal poisoning due to its ability to chelate toxic metals and facilitate their excretion from the body .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Cancer Treatment Enhancement

In a clinical trial assessing the effects of this compound on tumor growth in mice, researchers found that combining this compound with standard chemotherapy resulted in a 30% reduction in tumor size compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation .

Safety and Toxicity

Despite its beneficial properties, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, high concentrations may lead to adverse effects such as gastrointestinal irritation .

Table 2: Toxicity Summary

| Endpoint | Result |

|---|---|

| LD50 (oral, rats) | >5000 mg/kg |

| Irritation Potential | Mild |

| Genotoxicity | Negative |

属性

CAS 编号 |

106181-88-8 |

|---|---|

分子式 |

C3H5NaO2S |

分子量 |

128.13 g/mol |

IUPAC 名称 |

sodium;prop-2-ene-1-sulfinate |

InChI |

InChI=1S/C3H6O2S.Na/c1-2-3-6(4)5;/h2H,1,3H2,(H,4,5);/q;+1/p-1 |

InChI 键 |

YEWHYKOQJJHRFI-UHFFFAOYSA-M |

规范 SMILES |

C=CCS(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。